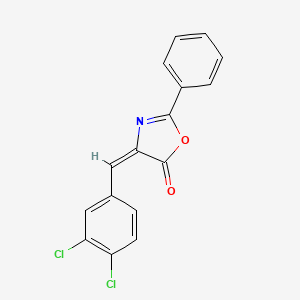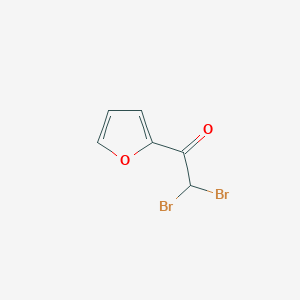
2,2-Dibromo-1-(furan-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-(furan-2-yl)ethanone is an organic compound with the molecular formula C6H4Br2O2. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains two bromine atoms attached to the ethanone group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(furan-2-yl)ethanone can be synthesized through the bromination of 1-(furan-2-yl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1-(furan-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(furan-2-yl)ethanol derivatives.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of 2-amino-1-(furan-2-yl)ethanone or 2-thio-1-(furan-2-yl)ethanone.
Reduction: Formation of 1-(furan-2-yl)ethanol.
Oxidation: Formation of 2-furancarboxylic acid.
Applications De Recherche Scientifique
2,2-Dibromo-1-(furan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-dibromo-1-(furan-2-yl)ethanone involves its reactivity with nucleophiles due to the presence of electrophilic bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or modification of protein function. The furan ring also contributes to its reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Furan-2-yl)ethanone: A precursor in the synthesis of 2,2-dibromo-1-(furan-2-yl)ethanone.
2-Bromo-1-(furan-2-yl)ethanone: A mono-brominated derivative with similar reactivity but different substitution patterns.
2,2,2-Trifluoro-1-(furan-2-yl)ethanone: A fluorinated analog with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which significantly enhances its electrophilicity and reactivity compared to its mono-brominated or non-brominated counterparts. This makes it a valuable intermediate in organic synthesis and a useful tool in chemical research.
Propriétés
IUPAC Name |
2,2-dibromo-1-(furan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBYJDKCANUYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446941 |
Source


|
| Record name | 2,2-Dibromo-1-(furan-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17357-25-4 |
Source


|
| Record name | 2,2-Dibromo-1-(furan-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4,9-Pentabromodibenzo[b,d]furan](/img/structure/B12895525.png)
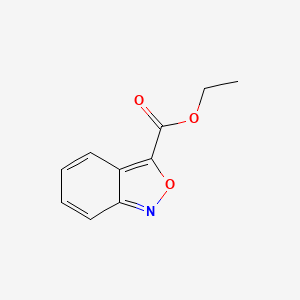

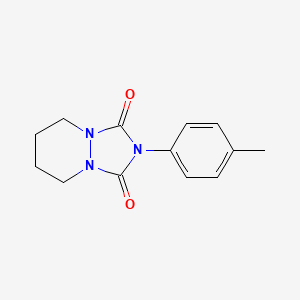
![Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-](/img/structure/B12895549.png)

![Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B12895556.png)
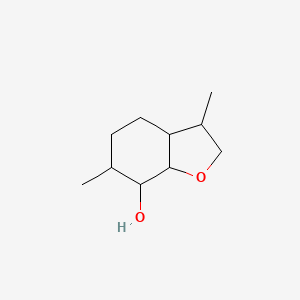
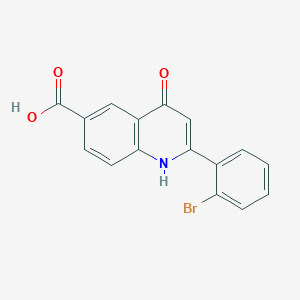
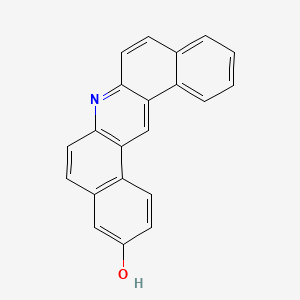
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-](/img/structure/B12895583.png)
